![molecular formula C21H21N3O4S B2444414 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate CAS No. 1040636-74-5](/img/structure/B2444414.png)

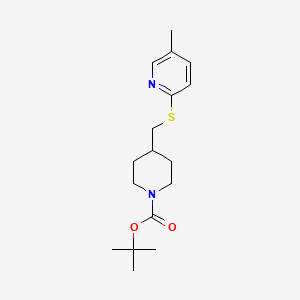

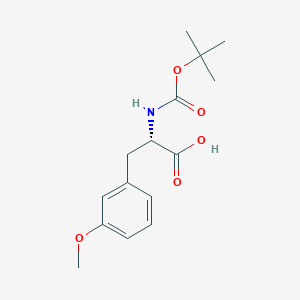

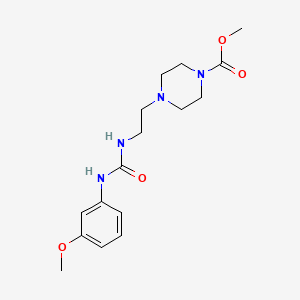

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

The synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties has shown significant biological potency. These compounds have been evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The highest potency was observed in one of the synthesized compounds. Additionally, in vitro antibacterial and antifungal activities were documented, showing effectiveness against pathogenic strains. Molecular docking studies suggest potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Ultrasound-promoted Synthesis

A regioselective synthesis of fused polycyclic pyrazolopyridines was achieved through a three-component reaction facilitated by ultrasound irradiation. This method provided excellent yields in a short time, indicating a green and efficient approach to synthesizing these compounds, which could have diverse applications in material science and medicinal chemistry (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Antimicrobial Activity

Another study focused on the synthesis and evaluation of antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds demonstrated significant antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, suggesting their potential as powerful antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Corrosion Inhibition

Research into pyrazole derivatives has also extended into the field of corrosion inhibition, where compounds like methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate showed effectiveness in preventing corrosion of mild steel in hydrochloric acid solution. The study highlights the potential industrial applications of these compounds in protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Luminescent Materials

In the field of materials science, research on heteroleptic mononuclear cyclometalated complexes incorporating pyrazole and pyridine ligands has revealed their potential in color tuning for light-emitting devices. These studies provide insights into the synthesis, structure, and photophysical properties of these complexes, highlighting their applicability in developing organic light-emitting devices (OLEDs) and other photonic applications (Stagni et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . In an IV cassette study, the compound showed appreciable levels in both plasma and brain, indicating good bioavailability .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .

Propiedades

IUPAC Name |

methyl 4-(1,1-dioxothiolan-3-yl)-6-phenyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-28-21(25)17-15-8-5-9-16(15)22-20-18(17)19(13-6-3-2-4-7-13)23-24(20)14-10-11-29(26,27)12-14/h2-4,6-7,14H,5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRKHAWFHADSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(C)OC1(CCC1)C=O](/img/structure/B2444331.png)

![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)